(2R,3R,4S,5R)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol
CAS No.:
Cat. No.: VC13377080
Molecular Formula: C16H18O6
Molecular Weight: 306.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18O6 |
|---|---|
| Molecular Weight | 306.31 g/mol |
| IUPAC Name | (3S,4R,6R)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol |
| Standard InChI | InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2/t12?,13-,14-,15?,16+/m1/s1 |
| Standard InChI Key | MWHKPYATGMFFPI-BLLSQUSRSA-N |
| Isomeric SMILES | C1=CC=C2C=C(C=CC2=C1)O[C@@H]3C([C@@H]([C@@H](C(O3)CO)O)O)O |
| SMILES | C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a six-membered oxane ring (a tetrahydropyran derivative) substituted at the 2-position with a hydroxymethyl group () and at the 6-position with a naphthalen-2-yloxy moiety. The stereochemistry is defined by the (2R,3R,4S,5R) configuration, which imposes specific spatial arrangements on the hydroxyl groups at positions 3, 4, and 5. This stereochemical precision influences both physical properties and intermolecular interactions.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (2R,3R,4S,5R)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol |
| Molecular Formula | |
| Molecular Weight | 306.31 g/mol |
| Isomeric SMILES | |
| InChI Key | MWHKPYATGMFFPI-BLLSQUSRSA-N |
The naphthalene group contributes significant hydrophobicity, while the hydroxyl groups enhance solubility in polar solvents, creating a bifunctional profile.
Synthetic Approaches
Proposed Pathways
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Glycosylation of 2-Naphthol:
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A Koenigs-Knorr-type reaction could couple 2-naphthol with a protected glucosyl donor (e.g., per-O-acetylated glucose) under Lewis acid catalysis.
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Deprotection via Zemplén transesterification would yield the free hydroxyl groups.
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Oxane Ring Construction:
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Cyclization of a linear precursor containing the naphthalene ether and hydroxymethyl groups, potentially using Mitsunobu conditions to control stereochemistry.
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Challenges in Synthesis
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Stereochemical Control: Achieving the correct (2R,3R,4S,5R) configuration requires chiral auxiliaries or asymmetric catalysis.
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Functional Group Compatibility: Simultaneous protection of hydroxyl groups during naphthalene coupling is critical to avoid side reactions.
| Target Protein | Proposed Interaction Mechanism |
|---|---|
| SARS-CoV-2 NSP5 Protease | Competitive inhibition via binding to the active site |
| Bacterial Glycosidases | Transition-state mimicry by oxane ring |
Materials Science Applications
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Fluorescent Probes: The naphthalene group’s inherent fluorescence could be exploited in sensor design.
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Polymer Building Blocks: Hydroxyl groups enable crosslinking in biodegradable polymers.
Research Gaps and Future Directions
Priority Investigations
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Synthetic Optimization: Develop stereoselective routes using modern catalysis (e.g., organocatalysis).
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Crystallographic Studies: Resolve the 3D structure to inform drug design.
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In Vitro Assays: Test antiviral/antibacterial activity against relevant pathogens .
Computational Modeling Needs
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MD Simulations: Assess binding stability to viral targets.
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QSAR Studies: Correlate structural modifications with bioactivity.
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